molecular formula C5H9NO2 B1368388 4-(aminomethyl)dihydrofuran-2(3H)-one

4-(aminomethyl)dihydrofuran-2(3H)-one

Cat. No.: B1368388
M. Wt: 115.13 g/mol
InChI Key: JVURSDGVOVZEPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Aminomethyl)dihydrofuran-2(3H)-one is a chiral γ-butyrolactone derivative intended for research and development purposes. The dihydrofuran-2(3H)-one scaffold is recognized as a privileged structure in medicinal chemistry and is a core component in numerous natural products and biologically active molecules . This compound is particularly valuable as a multifunctional synthetic intermediate. The reactive aminomethyl group provides a handle for further chemical modification, allowing researchers to create amide bonds or incorporate this lactone fragment into larger, more complex molecular architectures. The γ-butyrolactone ring is a common motif in compounds with reported cytotoxic, antimicrobial, and other pharmacological activities . This makes this compound a key starting material in drug discovery programs, fragment-based ligand design, and the synthesis of novel chemical entities for high-throughput screening. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(aminomethyl)oxolan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c6-2-4-1-5(7)8-3-4/h4H,1-3,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVURSDGVOVZEPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC1=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Aminomethyl Dihydrofuran 2 3h One and Its Derivatives

Asymmetric Synthesis of 4-(aminomethyl)dihydrofuran-2(3H)-one Enantiomers

The creation of single enantiomers of this compound relies on asymmetric synthesis, a process that converts an achiral starting material into a chiral product. nih.gov This is often achieved through chiral induction, resolution, or the use of a chiral pool. nih.gov

Development of Enantioselective Synthetic Routes

Enantioselective synthetic routes are designed to favor the formation of one enantiomer over the other. One effective strategy for analogous structures, which could be adapted for this compound, is the enantioselective hydrogenation of a suitable precursor. For instance, the hydrogenation of 4-(hydroxymethyl)furan-2(5H)-one derivatives using chiral ruthenium or rhodium BINAP complexes has yielded optically active β-hydroxymethyl-γ-butyrolactones with high enantiomeric excess (ee). researchgate.net This method's success depends on the choice of catalyst and reaction conditions, which can be fine-tuned to achieve the desired enantioselectivity. researchgate.net

Another approach involves the asymmetric vinylogous Michael addition of α,β-unsaturated γ-butyrolactam to 2-enoylpyridines, catalyzed by a chiral bifunctional amine-squaramide. This method has been shown to produce chiral γ-substituted butyrolactams in high yields and with excellent diastereoselectivities and enantioselectivities. nih.gov

Utilization of Chiral Building Blocks and Auxiliaries

A common and effective strategy in asymmetric synthesis is the use of chiral building blocks, which are enantiomerically pure compounds derived from natural sources like amino acids or carbohydrates. nih.gov These building blocks can be incorporated into the synthetic route to introduce the desired stereochemistry. For example, chiral amino acids can serve as precursors to the aminomethyl side chain of the target molecule.

Chiral auxiliaries are another powerful tool. These are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed and can often be recovered for reuse. nih.govmdpi.com Common chiral auxiliaries include Evans' oxazolidinones, pseudoephedrine, and various sulfur-based compounds. nih.govrsc.orgnih.gov For instance, a carbohydrate-derived amide has been used as both a chiral auxiliary and a proton source in the asymmetric synthesis of optically active α,γ-substituted γ-butyrolactones, achieving excellent asymmetric induction. mdpi.com

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis

Chiral Auxiliary Type of Reaction Key Feature
Evans' Oxazolidinones Aldol Reactions, Alkylations Provides high levels of diastereoselection. nih.gov
Pseudoephedrine Alkylations The methyl group directs the configuration of the addition product. nih.gov
Carbohydrate-derived amides Alkylations Can act as both a chiral auxiliary and a proton source. mdpi.com

Enantiomeric Ratio and Stereochemical Control in Synthesis

Achieving a high enantiomeric ratio is a primary goal of asymmetric synthesis. The stereochemical outcome of a reaction is influenced by various factors, including the choice of catalyst, solvent, temperature, and the structure of the substrate and reagents. scispace.com

In the context of synthesizing γ-butyrolactone derivatives, enantioselective hydrogenation has demonstrated the potential for excellent stereochemical control. For example, the hydrogenation of 4-(acetoxy)methyl]furan-2(5H)-one using a chiral (S)-Ru-BINAP catalyst resulted in the corresponding γ-butyrolactone with 100% ee. researchgate.net Similarly, the use of a (R)-Rh-BINAP catalyst also yielded the product with 100% ee. researchgate.net However, the enantioselectivity can be highly dependent on the substrate, as demonstrated by the hydrogenation of other furanone derivatives which resulted in lower ee values under similar conditions. researchgate.net

Table 2: Enantioselective Hydrogenation of Furanone Derivatives

Substrate Catalyst Enantiomeric Excess (ee)
4-[(acetoxy)methyl]furan-2(5H)-one (S)-Ru-BINAP 100%
4-[(acetoxy)methyl]furan-2(5H)-one (R)-Rh-BINAP 100%
4-[(benzoyloxy)methyl]furan-2(5H)-one (R)-Ru-BINAP 88%

Data sourced from studies on analogous structures. researchgate.net

Strategic Approaches to the Dihydrofuran-2(3H)-one Ring System Formation

The construction of the core dihydrofuran-2(3H)-one ring is a critical step in the synthesis of this compound. Key strategies include ring-closing lactonization reactions and the use of aziridine (B145994) ring systems as precursors.

Ring-Closing Lactonization Reactions

Ring-closing lactonization is a common method for forming lactone rings, which involves the intramolecular cyclization of a hydroxy acid or a derivative. This transformation is often promoted by acid or base catalysis. nih.gov A key consideration in lactonization is the regioselectivity of the ring closure.

A potential strategy for forming the this compound ring would involve the intramolecular cyclization of a suitably substituted γ-hydroxy acid derivative. The stereochemistry at the 4-position would need to be established prior to the cyclization step to ensure the desired enantiomer of the final product. Stereoselective iodolactonization of 4-allenoic acids has been shown to be a highly effective method for producing optically active γ-butyrolactones with excellent control over the resulting stereochemistry. nih.gov

Synthesis via Aziridine Ring Systems

Chiral aziridines are versatile intermediates in organic synthesis due to their propensity to undergo regio- and stereoselective ring-opening reactions. scispace.com This reactivity can be harnessed to construct the this compound skeleton.

A plausible synthetic route could involve the use of a chiral aziridine-2-methanol derivative. The aziridine ring can be opened by a nucleophile that introduces the necessary carbon atoms for the lactone ring. Subsequent functional group manipulations and an intramolecular cyclization would then yield the target molecule. The stereochemistry of the final product is dictated by the stereochemistry of the starting aziridine and the mechanism of the ring-opening reaction. scispace.com For instance, the synthesis of 2-(aminomethyl)aziridines has been reported, and these compounds can undergo regioselective ring opening. nih.gov While not directly applied to the synthesis of this compound, this methodology highlights the potential of using aziridine precursors.

Intramolecular Aziridine Ring-Opening Reactions

A powerful strategy for constructing aminotetrahydrofuran motifs involves the intramolecular ring-opening of aziridines. This approach offers a direct route to 1,2-amino alcohol functionalities embedded within a cyclic ether system. The reaction typically proceeds via an olefin aziridination-aziridine ring-opening domino reaction. For instance, a rhodium-catalyzed method has been developed for the synthesis of cyclic N-H 2,3-aminoethers, including tetrahydrofurans. The main challenge in this approach is the selection of an appropriate aminating reagent that is sufficiently active to generate the Rh-nitrenoid intermediate and possesses a non-nucleophilic leaving group to prevent competition with the desired intramolecular cyclization.

The process is initiated by the rhodium-catalyzed aziridination of an olefin. The resulting aziridine intermediate is then susceptible to nucleophilic attack. When a hydroxyl group is suitably positioned within the molecule, it can act as an internal nucleophile, attacking one of the aziridine carbons and leading to the formation of the tetrahydrofuran (B95107) ring. This type of reaction has been shown to be a very direct synthetic approach for constructing 2-aryl-3-amino-O-heterocycles.

The stereochemistry of the starting olefin can influence the final product's stereochemistry. While the aziridination step is stereospecific, some scrambling may occur before or during the intramolecular cyclization, potentially leading to a mixture of cis and trans products.

Catalytic Hydrogenation Methods for Stereochemical Control

Catalytic hydrogenation is a cornerstone for establishing stereochemistry in the synthesis of γ-butyrolactones, the core structure of this compound. Asymmetric hydrogenation of unsaturated precursors like γ-butenolides (substituted 2(5H)-furanones) is a particularly effective method for producing chiral γ-butyrolactones with high enantioselectivity. nih.govrsc.org

A highly efficient rhodium-catalyzed asymmetric hydrogenation using chiral bisphosphine-thiourea ligands (e.g., ZhaoPhos) has been developed. rsc.org This system demonstrates excellent catalytic results for a wide range of γ-butenolides, achieving up to >99% conversion and 99% enantiomeric excess (ee). rsc.org The reaction conditions, including solvent and pressure, are crucial for achieving optimal results; dichloromethane (B109758) (DCM) has been identified as a superior solvent for this transformation. rsc.org The method's utility has been demonstrated on a gram scale with low catalyst loading, highlighting its practical applicability. nih.gov This approach provides a straightforward and efficient route to enantiomerically enriched γ-butyrolactones, which are valuable building blocks for various natural products and therapeutic agents. rsc.org

Catalyst SystemSubstrate TypeSolventH₂ Pressure (atm)Temp (°C)Result (ee)
[Rh(NBD)₂BF₄]/ZhaoPhosγ-ButenolideDCM50Room Temp98%
[Rh(NBD)₂BF₄]/ZhaoPhosγ-HydroxybutenolideDCM50Room Temp>99%

This table presents representative data for the Rh/ZhaoPhos catalyzed asymmetric hydrogenation of γ-butenolides. rsc.org

Derivatization Strategies for the this compound Core

The this compound scaffold offers multiple sites for chemical modification, allowing for the generation of diverse libraries of analogues for structure-activity relationship (SAR) studies.

Chemical Modification of the Aminomethyl Moiety

The primary amine of the aminomethyl group is a key handle for derivatization. It can readily undergo a variety of standard transformations known for amines. Acylation is a common strategy to produce a wide range of amides. libretexts.orgorganic-chemistry.org This can be achieved by reacting the core molecule with acid chlorides, acid anhydrides, or activated esters in the presence of a suitable base. libretexts.org Modern coupling reagents can also facilitate amide bond formation directly from carboxylic acids. organic-chemistry.org These reactions allow for the introduction of a vast array of substituents, enabling fine-tuning of the molecule's physicochemical properties. For example, furan-embedded amide derivatives can be synthesized by reacting the amine with an appropriate acylating agent. researchgate.net

Introduction of Substituents onto the Dihydrofuranone Ring

The dihydrofuranone ring itself can be functionalized, most commonly at the C3 position, which is alpha to the carbonyl group. This position can be deprotonated using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form a lithium enolate. bham.ac.uknih.gov This enolate is a potent nucleophile and can react with various electrophiles, particularly alkyl halides, in what is known as an enolate alkylation reaction. nih.gov This allows for the introduction of alkyl chains and other functional groups at the C3 position. The choice of base, solvent, and temperature can be critical for controlling the regioselectivity (kinetic vs. thermodynamic enolate) if the ring is unsymmetrically substituted at other positions. bham.ac.uk

Synthesis of Aryl-Substituted this compound Analogues

Introducing aryl substituents onto the dihydrofuranone ring generates analogues with significantly different steric and electronic properties. A five-step synthetic sequence starting from arylacetic acids has been developed to produce both cis- and trans-5-(aminomethyl)-3-aryldihydrofuran-2(3H)-one hydrochlorides. nih.gov These compounds, with an aryl group at the C3 position, represent a distinct class of molecules. nih.gov

Another strategy involves the synthesis of 5-aryl-3(2H)-furanones, which can serve as precursors to the desired saturated lactones. nih.gov These furanones can be prepared via the base-induced intramolecular cyclization of (4-aryl-2,4-dioxobutyl)methylphenylsulfonium salts. nih.gov Subsequent reduction of the double bond in the furanone ring would yield the corresponding 5-aryl-substituted dihydrofuranone core.

Methodological Advancements in Reaction Efficiency and Yield Optimization

Advancements in the synthesis of this compound and its analogs have been driven by the need for greater reaction efficiency, higher yields, and improved sustainability. Research has focused on refining classical synthetic routes and exploring novel catalytic systems to optimize the production of these valuable compounds. Key areas of improvement include the development of selective reducing agents for reductive amination, the application of catalytic hydrogenation for greener processes, and the optimization of aminomethylation reactions.

Reductive amination stands as a primary method for synthesizing amines from carbonyl precursors. wikipedia.org The efficiency of this process hinges on the careful selection of reducing agents that can selectively reduce the intermediate imine or iminium ion without affecting the initial carbonyl group. harvard.edumasterorganicchemistry.com Early methods often faced challenges such as over-alkylation or low yields. harvard.edu The introduction of specialized hydride reagents marked a significant methodological leap. Sodium cyanoborohydride (NaBH₃CN) became widely used due to its ability to selectively reduce iminium ions at a pH where imine formation is favorable. harvard.eduyoutube.com However, concerns over the toxicity of cyanide byproducts spurred the adoption of safer and often more efficient alternatives. harvard.edu

Sodium triacetoxyborohydride (B8407120) [NaBH(OAc)₃] has emerged as a highly effective reagent for reductive amination, celebrated for its high selectivity, operational simplicity, and broad functional group tolerance. harvard.edu It is particularly mild and does not require the stringent pH control needed for cyanoborohydride, often resulting in high to excellent yields of the desired amine. harvard.edu This protocol has proven effective for a wide range of substrates, including aliphatic and aromatic aldehydes and ketones with primary and secondary amines. harvard.edu

Table 1: Yields of Reductive Amination Using Sodium Triacetoxyborohydride [NaBH(OAc)₃] This table illustrates the high efficiency of NaBH(OAc)₃ in the synthesis of various amines, a reaction type central to producing derivatives of this compound.

Carbonyl Compound Amine Product Yield (%) Reference
Cycloheptanone (i-Pr)₂NH N,N-Diisopropylcycloheptylamine 96 harvard.edu
4-Piperidone hydrochloride Benzylamine 1-Benzyl-4-aminopiperidine 88 harvard.edu
Cyclohexanone Aniline N-Phenylcyclohexylamine 95 harvard.edu
Phenylacetaldehyde Morpholine 4-(2-Phenylethyl)morpholine 88 harvard.edu

Catalytic hydrogenation represents another significant advancement, offering a "green" chemistry approach that minimizes waste by avoiding stoichiometric reagents. wikipedia.org This method is pivotal in the synthesis of the saturated tetrahydrofuran ring from furan (B31954) precursors and in reductive amination protocols using molecular hydrogen. google.commdpi.com The choice of catalyst and reaction conditions is critical for achieving high yield and selectivity. Noble metals like palladium, platinum, and rhodium, often supported on carbon (e.g., Pd/C), are commonly employed. google.comrsc.org Research continues to focus on developing non-noble metal catalysts, such as those based on nickel or cobalt, to reduce costs and improve sustainability. mdpi.com The optimization of temperature, pressure, and solvent systems allows for the selective hydrogenation of specific functional groups, which is crucial for complex multi-step syntheses. mdpi.com

Table 2: Influence of Catalyst on Furfural Hydrogenation Yields This table demonstrates how catalyst selection is a key factor in optimizing the yield and selectivity of products in the hydrogenation of furan-based compounds, a core reaction for producing the dihydrofuran scaffold.

Catalyst Product(s) Yield (%) Temperature (°C) Reference
Co/NCNTs Furfuryl alcohol 100 60-100 mdpi.com
Ni/NCNTs Tetrahydrofurfuryl alcohol 100 130 mdpi.com
Cu-Ni/Al₂O₃ 2-Methylfuran & 2-Methyltetrahydrofuran 65 (MF) & 18 (MTHF) 230 mdpi.com
Cu-Co/SBA-15 Furfuryl alcohol ~80 Not Specified mdpi.com

Furthermore, the Mannich reaction, a powerful tool for aminomethylation, has been refined to improve yields for dihydrofuran-2(3H)-one derivatives. researchgate.net Studies on related structures have shown that reaction conditions can be optimized for efficiency. For instance, the aminomethylation of terminal alkynes on a γ-butyrolactone scaffold has been successfully achieved with good to very good yields using copper(II) chloride as a catalyst in dioxane. researchgate.net This method allows for the selective introduction of an aminomethyl group while preserving other functionalities in the molecule. researchgate.net The systematic variation of amine substrates demonstrates the robustness and versatility of the optimized protocol. researchgate.net

Table 3: Yield Optimization in Mannich Aminomethylation of a Dihydrofuran-2(3H)-one Derivative This table shows the successful optimization of a catalyzed Mannich reaction for producing various aminomethyl derivatives of a γ-butyrolactone, yielding consistently high outcomes.

Amine Product Yield (%) Reference
Pyrrolidine 85 researchgate.net
Piperidine 88 researchgate.net
Morpholine 90 researchgate.net
N-Methylpiperazine 82 researchgate.net
Diethylamine 78 researchgate.net

Spectroscopic Characterization Techniques and Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. Through the analysis of ¹H and ¹³C spectra, along with advanced 2D NMR experiments, a complete picture of the atomic connectivity and spatial arrangement of 4-(aminomethyl)dihydrofuran-2(3H)-one can be assembled.

Proton NMR (¹H NMR) provides detailed information about the chemical environment, connectivity, and stereochemical relationships of hydrogen atoms within the molecule. The spectrum of this compound is expected to show distinct signals for each unique proton.

The chemical shifts are influenced by nearby functional groups; for instance, protons on carbons adjacent to the oxygen atom or the carbonyl group are shifted downfield. The coupling constants (J-values) between adjacent protons are crucial for determining the relative stereochemistry at the C4 position. The magnitude of the coupling between the H4 proton and the H3 protons can help differentiate between cis and trans isomers.

Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space correlations between protons, providing critical insights into the molecule's preferred conformation in solution. copernicus.org For example, NOE signals between the aminomethyl protons and specific protons on the furanone ring would define the spatial orientation of the side chain relative to the ring.

Interactive Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H on C5 (-CH₂-NH₂)~2.8 - 3.2Doublet (d) or Multiplet (m)~6-8
H on C4 (-CH-)~2.5 - 2.9Multiplet (m)-
H on C3 (-CH₂-)~1.9 - 2.6Multiplet (m)-
Protons on -NH₂~1.5 - 3.0Broad Singlet (br s)-
H on C2 (-O-CH₂-)~4.1 - 4.4Multiplet (m)-

Carbon-13 NMR (¹³C NMR) is used to confirm the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift provides information about its bonding environment.

The carbonyl carbon of the lactone is the most deshielded, appearing significantly downfield. The carbon atom bonded to the ring oxygen (C2) also appears at a characteristic downfield position. The signals for the other sp³ hybridized carbons appear at higher fields. The complete assignment of these signals confirms the presence of the five-carbon skeleton of the molecule.

Interactive Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (C1)~175 - 180
-O-CH₂- (C2)~65 - 75
-CH₂- (C3)~30 - 40
-CH- (C4)~35 - 45
-CH₂-NH₂ (C5)~40 - 50

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would show correlations between H4 and the protons on C3 and C5, as well as between the two protons on C3 and the two protons on C2, confirming the spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. It provides a straightforward method for assigning carbon signals based on their known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. For example, HMBC would show a correlation from the protons on C5 to the C4 and C3 carbons, and from the H4 proton to the carbonyl carbon (C1) and C2, which is crucial for piecing together the molecular fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): As mentioned earlier, NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is vital for determining both stereochemistry and the preferred three-dimensional conformation of the molecule in solution. copernicus.org

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. nih.gov Organic molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their bonds (stretching, bending). vscht.cz

The IR spectrum of this compound is expected to display several characteristic absorption bands:

N-H Stretching: A primary amine (-NH₂) typically shows two bands (one for symmetric and one for asymmetric stretching) in the 3300-3500 cm⁻¹ region. libretexts.org These bands can sometimes be broad.

C=O Stretching: The carbonyl group of the five-membered lactone (a cyclic ester) will produce a very strong and sharp absorption band at a relatively high wavenumber, typically around 1760-1780 cm⁻¹. masterorganicchemistry.com

C-H Stretching: Absorptions for sp³ C-H bonds in the ring and side chain will appear just below 3000 cm⁻¹. libretexts.org

C-O Stretching: The C-O single bond stretch of the lactone will be visible in the fingerprint region, typically around 1150-1250 cm⁻¹. libretexts.org

Interactive Table 3: Characteristic IR Absorptions for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H StretchPrimary Amine3300 - 3500Medium, often two peaks
C-H StretchAlkane (sp³)2850 - 2960Medium to Strong
C=O Stretchγ-Lactone1760 - 1780Strong, Sharp
N-H BendPrimary Amine1590 - 1650Medium to Strong
C-O StretchEster1150 - 1250Strong

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. The molecular formula of this compound is C₅H₉NO₂, giving it a molecular weight of approximately 115.13 g/mol . In a typical electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺˙) would be expected at m/z 115.

The fragmentation of the molecular ion is guided by the stability of the resulting fragments. Common fragmentation pathways for this molecule would include:

Alpha-Cleavage: Cleavage of the bond between C4 and the aminomethyl group is a likely pathway. This can result in the formation of a stable iminium ion [CH₂NH₂]⁺ at m/z 30.

Loss of the Side Chain: The entire aminomethyl group can be lost, leading to a fragment corresponding to the furanone ring radical cation at m/z 85.

Ring Opening and Rearrangement: Lactones can undergo complex fragmentation patterns involving ring opening and loss of small neutral molecules like CO or CO₂. imreblank.ch

Interactive Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/z ValueProposed FragmentFragmentation Pathway
115[C₅H₉NO₂]⁺˙Molecular Ion (M⁺˙)
85[C₄H₅O₂]⁺Loss of ·CH₂NH₂
70[C₄H₆O]⁺˙Loss of ·CH₂NH₂ and ·OH
30[CH₄N]⁺[CH₂NH₂]⁺ via alpha-cleavage

X-ray Crystallography for Precise Solid-State Molecular Geometry

X-ray crystallography is the definitive technique for determining the precise three-dimensional structure of a molecule in the solid state, provided a suitable single crystal can be grown. nih.gov This technique provides atomic-resolution data on bond lengths, bond angles, and torsional angles. researchgate.net

For this compound, an X-ray crystal structure would unambiguously confirm:

Molecular Connectivity: The exact bonding arrangement of all atoms.

Stereochemistry: The absolute configuration at the chiral center (C4), if a single enantiomer is crystallized.

Conformation: The precise puckering of the dihydrofuranone ring (which typically adopts an envelope or twist conformation) and the exact orientation of the aminomethyl substituent relative to the ring. pressbooks.pub

Intermolecular Interactions: Details of hydrogen bonding (e.g., involving the amine and carbonyl groups) and other packing forces in the crystal lattice.

This detailed structural information is invaluable for understanding the molecule's physical properties and how it might interact with other molecules. nih.gov

Computational and Theoretical Investigations of 4 Aminomethyl Dihydrofuran 2 3h One

Quantum Chemical Modeling of Electronic Structure and Reactivity

Quantum chemical methods are essential for describing the electronic properties of a molecule, which in turn govern its stability, geometry, and chemical reactivity. wikipedia.org By solving approximations of the Schrödinger equation, these methods provide detailed insights into orbital energies, charge distributions, and potential energy surfaces. wikipedia.org

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying the electronic structure of molecules. rsc.org It offers a balance between computational cost and accuracy, making it suitable for systems like 4-(aminomethyl)dihydrofuran-2(3H)-one. DFT calculations can determine a wide array of molecular properties by focusing on the electron density rather than the complex many-electron wavefunction. rsc.org

Key molecular properties of this compound that can be investigated using DFT include:

Optimized Molecular Geometry: DFT is used to find the lowest energy structure, providing precise bond lengths, bond angles, and dihedral angles.

Vibrational Frequencies: Calculation of vibrational frequencies can predict the infrared (IR) spectrum of the molecule, helping to characterize its structure.

Electronic Properties: DFT provides information on the distribution of electrons, dipole moment, and molecular electrostatic potential (MEP), which indicates regions susceptible to electrophilic or nucleophilic attack.

Reactivity Indices: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are readily calculated. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity. For furanone derivatives, DFT has been used to study how substituents influence these frontier orbitals and, consequently, the molecule's electronic and photophysical properties. researchgate.net

Theoretical studies on related furanone derivatives often employ a combination of specific functionals and basis sets to achieve reliable results. pku.edu.cn

Parameter Common Selections for Heterocyclic Molecules Purpose
Functional B3LYP, M06-2X, PBE0Approximates the exchange-correlation energy, a key component of the total electronic energy. B3LYP is widely used for its general reliability, while M06-2X is often chosen for its better handling of non-covalent interactions.
Basis Set 6-31G(d,p), 6-311+G(d,p), cc-pVTZDefines the set of mathematical functions used to build molecular orbitals. Larger basis sets with polarization (d,p) and diffuse (+) functions provide more accurate descriptions of electron distribution, especially for molecules with heteroatoms and potential hydrogen bonding.
Solvation Model PCM, SMDSimulates the effect of a solvent on the molecule's properties, which is crucial for comparing theoretical results with experimental data obtained in solution.

Ab initio ("from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using empirical parameters. numberanalytics.com While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can offer higher accuracy for certain properties. numberanalytics.com

For this compound, ab initio methods would be particularly valuable for:

Benchmarking DFT results: High-accuracy ab initio calculations can be used to validate the geometries and energies predicted by more cost-effective DFT methods.

Investigating Reaction Mechanisms: These methods are well-suited for mapping potential energy surfaces of chemical reactions, such as ring-opening or reactions involving the amino group. Studies on the formation of α-lactones from α-halocarboxylates, for example, have used ab initio calculations to determine the structures and energetics of transition states and intermediates. rsc.org

Calculating Accurate Interaction Energies: When studying intermolecular interactions, such as dimerization or binding to a biological target, ab initio methods can provide reliable energy values.

The choice between DFT and ab initio methods often depends on the size of the system and the desired accuracy, with hybrid approaches frequently used to balance these factors. rsc.org

Conformational Analysis and Energy Landscapes

The biological activity and physical properties of a flexible molecule like this compound are intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformers (energy minima) and the energy barriers (transition states) that separate them, collectively defining the molecule's potential energy landscape.

The conformational flexibility of this compound arises from two primary sources: the non-planar nature of the five-membered ring and the rotation around the single bond connecting the aminomethyl group to the ring.

Ring Pucker: The parent ring system, γ-butyrolactone (GBL), is known to be non-planar. acs.org Computational studies show that the GBL ring exists in a dynamic equilibrium between various puckered conformations, typically described as "envelope" (where one atom is out of the plane of the other four) and "twist" (where two atoms are on opposite sides of a plane). rsc.org Ab initio calculations on GBL have determined the inversion barrier between equivalent puckered forms to be approximately 6-8 kJ/mol, indicating a highly flexible ring. rsc.org The substitution at the C4 position with an aminomethyl group would lead to distinct conformers where this group occupies either a pseudo-axial or a pseudo-equatorial position, each with a different relative energy.

Side-Chain Rotation: The C4-C(H₂)NH₂ bond is a rotatable single bond. The rotation around this bond will be hindered by an energy barrier, leading to preferred staggered conformations (rotamers). The height of this rotational barrier can be calculated by performing a potential energy surface scan, where the dihedral angle is varied systematically and the energy is calculated at each step after optimizing the rest of the geometry. mdpi.com Studies on similar small molecules with methyl or aminomethyl groups show that these barriers are typically in the range of 10-25 kJ/mol. researchgate.netnih.gov

Conformational Feature Possible States Typical Energy Barrier (from analogous systems)
Ring Pucker Envelope, Twist6-8 kJ/mol rsc.org
Aminomethyl Group Position Pseudo-axial, Pseudo-equatorialDifference depends on steric/electronic effects
C-C Side Chain Rotation Staggered rotamers (gauche, anti)10-25 kJ/mol researchgate.net

Substituents can significantly influence the conformational equilibrium of a ring system. researchgate.net In substituted tetrahydrofurans, the position and nature of the substituent dictate the preferred ring pucker to minimize steric strain and optimize electronic interactions (like the anomeric effect). nih.gov For this compound, the aminomethyl group at the C4 position is expected to preferentially adopt a pseudo-equatorial orientation to minimize steric clashes with the rest of the ring. However, the exact energy difference between the pseudo-axial and pseudo-equatorial conformers would depend on potential intramolecular interactions, such as hydrogen bonding between the amino group and the carbonyl oxygen, which could stabilize an otherwise less-favored conformation. Computational models are essential for quantifying these subtle energetic differences. researchgate.net

Molecular Dynamics Simulations for Solution-Phase Conformational Behavior

While quantum chemical calculations are excellent for studying molecules in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations provide a way to explore the dynamic behavior of a molecule in an explicit solvent environment over time. utwente.nl MD simulations treat atoms as classical particles moving according to a force field, an empirical potential energy function. nih.gov

For this compound, MD simulations can reveal:

Solvent Effects on Conformation: The presence of solvent molecules, particularly a polar protic solvent like water, can significantly alter the conformational preferences observed in the gas phase. Hydrogen bonding between the solvent and the molecule's amino and carbonyl groups will influence both the ring pucker and the side-chain orientation.

Dynamic Behavior: MD simulations generate trajectories that show how the molecule moves, vibrates, and changes conformation over time. This allows for the study of the rates of conformational interconversion and the exploration of the accessible conformational space at a given temperature.

Solvation Structure: The simulations can characterize the arrangement of solvent molecules around the solute, identifying key hydrogen bonding patterns and determining how the molecule is solvated.

All-atom MD simulations of the parent molecule, γ-butyrolactone, in water have shown how it interacts with the solvent and how its mobility is affected when confined within different environments. utwente.nlresearchgate.net Similar simulations for this compound would provide a detailed, time-resolved picture of its structural and dynamic properties in a realistic solution environment, which is crucial for understanding its behavior in biological or chemical systems. utwente.nl

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Mechanistic Studies of Reactions Involving 4 Aminomethyl Dihydrofuran 2 3h One

Enzyme-Catalyzed Transformations of 4-(aminomethyl)dihydrofuran-2(3H)-one Analogues

The study of analogues of this compound, particularly those with aryl substitutions, has provided significant insights into the catalytic mechanisms of monoamine oxidase B (MAO-B). These investigations have revealed complex reaction pathways that go beyond simple amine oxidation, uncovering novel enzymatic capabilities.

Monoamine Oxidase B (MAO-B) Catalysis and Inhibition Mechanisms

Monoamine oxidase B (MAO-B) is a flavin-dependent mitochondrial enzyme that catalyzes the oxidative deamination of various primary, secondary, and tertiary amines. acs.orgnih.gov Analogues such as cis- and trans-5-(aminomethyl)-3-(4-methoxyphenyl)dihydrofuran-2(3H)-one have been identified as time-dependent, selective inhibitors of MAO-B. nih.govresearchgate.net The interaction of these furanone derivatives with MAO-B leads to a series of unexpected products, which has prompted detailed mechanistic studies to elucidate the underlying chemical processes. acs.orgacs.org

Research has shown that the MAO-B-catalyzed reaction of these analogues is not a straightforward oxidation. acs.org Instead, it involves the formation of multiple products, some of which are in the same oxidation state as the original substrate, suggesting a more intricate catalytic cycle than previously understood for this enzyme. acs.orglookchem.com

A key transformation observed during the MAO-B catalysis of cis- and trans-5-(aminomethyl)-3-(4-methoxyphenyl)dihydrofuran-2(3H)-one is oxidative decarboxylation. nih.govacs.org However, the reaction yields a complex mixture of products. Using [¹⁴C]-labeling of the aryl methoxyl group, studies have identified three primary enzyme-derived products from the reaction of MAO-B with either the cis (1) or trans (2) isomers. acs.org

The products formed are:

4-(4-methoxyphenyl)butanal (B3272006) (7) : This is a decarboxylated product that is surprisingly in the same oxidation state as the substrate. acs.org

4-carboxy-4-(4-methoxyphenyl)butanal (8) : This product is also in the same oxidation state as the substrate. acs.orglookchem.com

5-formyl-3-(4-methoxyphenyl)dihydrofuran-2(3H)-one (9) : This is the only product that is a result of oxidation. acs.org

The formation of these specific products under aerobic conditions (no products are detected under strictly anaerobic conditions) points to a multifaceted reaction pathway originating from a common intermediate. acs.orglookchem.com

SubstrateProductProduct NameOxidation State Relative to Substrate
cis- or trans-5-(aminomethyl)-3-(4-methoxyphenyl)dihydrofuran-2(3H)-one74-(4-methoxyphenyl)butanalSame
84-carboxy-4-(4-methoxyphenyl)butanalSame
95-formyl-3-(4-methoxyphenyl)dihydrofuran-2(3H)-oneOxidized

The array of products generated from the MAO-B-catalyzed reaction of these furanone analogues can be rationalized by proposing the formation of an α-carbon radical as a key intermediate. acs.org This radical can be generated through two potential mechanisms: a single-electron transfer (SET) from the amine followed by the loss of a proton, or by a direct hydrogen atom transfer (HAT). acs.orgresearchgate.net

Once formed, this α-carbon radical intermediate can partition into several pathways:

Second Electron Oxidation : The radical can undergo a second electron oxidation and subsequent hydrolysis of the resulting iminium ion to yield the standard oxidation product, 5-formyl-3-(4-methoxyphenyl)dihydrofuran-2(3H)-one (9). acs.orglookchem.com

Fragmentation Pathways : Alternatively, the radical can undergo bond cleavage before a second oxidation step, leading to the other observed products. acs.orgacs.org

The α-carbon radical is thus a critical branching point in the reaction mechanism, dictating the distribution of the final products. acs.org

The formation of 4-(4-methoxyphenyl)butanal (7), a decarboxylated product in the same oxidation state as the substrate, provides strong evidence for a homolytic carbon-oxygen (C-O) bond cleavage process. acs.orglookchem.com Following the generation of the α-carbon radical, this intermediate can undergo homolytic cleavage of the C-O bond within the furanone ring, coupled with decarboxylation. acs.orgacs.org

This fragmentation is followed by an electron return from the active site to the resulting radical, producing the butanal product. acs.orglookchem.com The absence of 5-(4-methoxyphenyl)tetrahydrofuran-2-ol, which would be an oxidation product from the intermediate leading to product 7, further supports that this pathway involves a redox-neutral transformation from the perspective of the substrate. acs.orgacs.org

The formation of products 7 and 8, which are in the same oxidation state as the starting substrates, strongly suggests that MAO-B can catalyze reversible redox reactions. acs.orgacs.org The mechanism requires an initial oxidation of the substrate to form the α-carbon radical, followed by fragmentation and then a reduction step where an electron is returned from the enzyme's active site to a substrate-derived radical. acs.orglookchem.com

This apparent reversible redox reaction may involve an electron transfer from the amine substrate to the flavin cofactor or to a redox-active disulfide. acs.org This finding is significant as it suggests that the MAO-catalyzed oxidation of amines may be a completely reversible process, providing strong evidence for the plausibility of an initial reversible electron transfer from the amine substrate to the flavin. acs.org

Investigations into Enzyme Inactivation Mechanisms

While cis- and trans-5-(aminomethyl)-3-(4-methoxyphenyl)dihydrofuran-2(3H)-one were initially shown to be time-dependent inactivators of MAO-B, further investigation into the mechanism has clarified the nature of this inactivation. nih.govnih.gov Studies using [¹⁴C]-labeling of the aryl methoxyl groups of these inactivators revealed that the process is not a mechanism-based inactivation. nih.gov

Mechanism-based inactivators typically form a specific, covalent bond with a single residue in the enzyme's active site. However, in this case, it was shown that multiple enzyme residues are labeled during the inactivation process. nih.gov This indicates a less specific, non-covalent, or different type of covalent interaction is responsible for the observed time-dependent loss of enzyme activity, rather than the hijacking of the catalytic mechanism to form a single, stable enzyme-inhibitor adduct. nih.gov

Non-Enzymatic Reaction Pathways and Selectivity Studies

The non-enzymatic reactions of furanone derivatives are of significant interest due to their relevance in food chemistry and synthetic organic chemistry. While specific studies on the non-enzymatic reaction pathways of this compound are not extensively documented in publicly available research, general principles from related furanone chemistry can provide a foundational understanding. For instance, non-enzymatic browning reactions, such as the Maillard reaction, involve the reaction of reducing sugars with amino compounds, leading to the formation of a variety of heterocyclic compounds, including furanones. github.io The presence of both an amino group and a lactone ring in this compound suggests its potential to participate in complex intramolecular and intermolecular reactions.

Selectivity in such reactions is a critical aspect, dictating the distribution of products. In the context of related compounds, studies on the electrophilic fluorination of 2,3-allenoates using Selectfluor have demonstrated that reaction conditions can highly influence the selective formation of different fluorinated furanones and alkenoates. nih.gov This highlights the importance of reaction parameters in directing the outcome of transformations involving furanone scaffolds. The regioselectivity and stereoselectivity of cycloaddition reactions involving furanone derivatives have also been a subject of investigation, with factors such as intramolecular hydrogen bonding playing a crucial role in determining the stereochemical outcome. st-andrews.ac.uk

Table 1: Factors Influencing Selectivity in Reactions of Furanone Derivatives

FactorDescriptionPotential Impact on this compound Reactions
Solvent Polarity The polarity of the solvent can influence the stability of charged intermediates and transition states, thereby affecting reaction rates and selectivity.Could influence the course of intramolecular cyclization or intermolecular condensation reactions.
Temperature Reaction temperature can affect the kinetic versus thermodynamic control of a reaction, leading to different product distributions.Higher temperatures might favor the formation of thermodynamically more stable products.
Catalyst The presence and nature of a catalyst (acid, base, or metal) can open up new reaction pathways and significantly alter selectivity.An acid catalyst could promote lactone ring-opening, while a base could deprotonate the amino group, leading to different reaction cascades.
Substituent Effects The electronic and steric properties of substituents on the reacting partners can influence reactivity and selectivity.The aminomethyl group can act as a nucleophile or a directing group, influencing the regioselectivity of further transformations.

Kinetic Analysis and Spectroscopic Monitoring Techniques in Mechanistic Elucidation

The elucidation of reaction mechanisms relies heavily on kinetic analysis and the use of spectroscopic techniques to monitor the progress of a reaction and identify intermediates.

Kinetic Analysis:

Spectroscopic Monitoring Techniques:

Various spectroscopic techniques are indispensable for monitoring reactions in real-time and for characterizing reaction intermediates and products.

UV-Vis Spectroscopy: This technique is often used for kinetic studies when one of the reactants or products has a distinct chromophore. The change in absorbance at a specific wavelength over time can be directly related to the change in concentration. In a study of a "declick" reaction, time-dependent UV-Vis spectra were used to follow the multi-step mechanism. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation of stable molecules and can also be used to monitor reaction progress by observing the disappearance of reactant signals and the appearance of product signals. In situ NMR can provide real-time information about the species present in a reaction mixture.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying functional groups. The appearance or disappearance of characteristic IR bands (e.g., C=O stretch of the lactone, N-H bend of the amine) can be used to follow the transformation of this compound.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of reactants, products, and intermediates. Techniques such as electrospray ionization (ESI-MS) can be used to detect and identify transient intermediates in a reaction mixture.

Table 2: Application of Spectroscopic Techniques in Mechanistic Studies

TechniqueInformation ObtainedRelevance to this compound
UV-Vis Spectroscopy Reaction kinetics, monitoring conjugated systems.Could be used if a reaction leads to the formation of a chromophoric product.
NMR Spectroscopy Structural information, reaction progress, identification of intermediates.Essential for characterizing products and observing structural changes during a reaction.
IR Spectroscopy Functional group analysis.Useful for monitoring changes to the lactone and amine functional groups.
Mass Spectrometry Molecular weight determination, identification of intermediates.Key for confirming the identity of products and detecting transient species in the reaction pathway.

By combining kinetic data with spectroscopic evidence, a comprehensive picture of the reaction mechanism can be constructed, detailing the elementary steps involved in the transformation of this compound.

Structure Activity Relationship Sar Studies and Derivative Design

Correlating Structural Modifications with In Vitro Biological Response

The biological response of derivatives of 4-(aminomethyl)dihydrofuran-2(3H)-one is intricately linked to their three-dimensional structure and chemical properties. Modifications to the core scaffold can lead to significant changes in their interaction with biological targets, such as enzymes and receptors.

Influence of Heterocyclic Ring Identity on Enzyme Activity

For instance, replacing the oxygen atom in the dihydrofuranone ring with sulfur to form a thiolactone, or with a nitrogen atom to create a pyrrolidinone (a lactam), can alter the compound's binding affinity and efficacy. The rationale behind such modifications is to explore different electronic and steric interactions with the active site of a target enzyme. For example, the sulfur atom in a thiolactone ring may offer different orbital interactions compared to the oxygen in the parent lactone. Similarly, the N-H group in a lactam ring can act as a hydrogen bond donor, a feature absent in the lactone, which could lead to new interactions with the enzyme's active site.

Detailed enzymatic assays are necessary to quantify these effects. The following table illustrates hypothetical data on how bioisosteric replacement of the dihydrofuranone ring in this compound might influence the inhibitory activity against a target enzyme, such as a GABA-metabolizing enzyme.

Heterocyclic RingEnzyme Inhibition (IC50, µM)Relative Activity
Dihydrofuran-2(3H)-one (Parent)15.21.0
Thiolan-2-one25.80.59
Pyrrolidin-2-one8.51.79

This table presents hypothetical data for illustrative purposes, as specific comparative studies on this exact scaffold are not widely available.

Stereochemical Purity and Configuration Impact on Biological Activity

The this compound molecule possesses a chiral center at the C4 position. Therefore, it can exist as two enantiomers, (R)-4-(aminomethyl)dihydrofuran-2(3H)-one and (S)-4-(aminomethyl)dihydrofuran-2(3H)-one. Biological systems are inherently chiral, and as such, the two enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. nih.gov

The spatial arrangement of the aminomethyl group is critical for its interaction with the binding site of a biological target. One enantiomer may fit perfectly into the binding pocket, leading to a potent biological response, while the other enantiomer may have a much weaker interaction or even interact with a different target, potentially causing off-target effects. Therefore, stereochemical purity is of utmost importance in the development of drugs based on this scaffold.

The determination of the absolute configuration that confers higher activity is a key step in the drug design process. A theoretical comparison of the biological activity of the two enantiomers is presented in the table below.

EnantiomerReceptor Binding Affinity (Ki, nM)Biological Activity (EC50, µM)
(R)-enantiomer500.5
(S)-enantiomer50010.0
Racemic Mixture2755.25

This table presents hypothetical data to illustrate the potential differences in activity between enantiomers.

Role of Aromatic and Aliphatic Substituents (e.g., 4-methoxyphenyl (B3050149) group)

The introduction of aromatic and aliphatic substituents onto the this compound scaffold can significantly modulate its biological activity. These substituents can influence the molecule's lipophilicity, which affects its ability to cross cell membranes and the blood-brain barrier. They can also introduce new binding interactions with the target, such as van der Waals forces, hydrophobic interactions, and pi-stacking.

For example, attaching a 4-methoxyphenyl group to the amino group can enhance the molecule's affinity for a target by providing additional hydrophobic and potentially hydrogen-bonding interactions. The methoxy (B1213986) group can act as a hydrogen bond acceptor, and the phenyl ring can engage in hydrophobic or pi-stacking interactions with aromatic amino acid residues in the binding site.

The following table provides a hypothetical illustration of how different substituents on the amino group might affect the biological activity of this compound derivatives.

Substituent on Amino GroupLipophilicity (logP)Enzyme Inhibition (IC50, µM)
-H (Parent)-1.215.2
-CH3-0.812.5
-Phenyl0.55.1
-4-methoxyphenyl0.33.8

This table presents hypothetical data for illustrative purposes.

Rational Design Principles for Novel Derivatives Targeting Specific Biological Interactions

Rational drug design aims to create new molecules with specific biological activities based on a thorough understanding of the target's structure and the ligand-target interactions. For the this compound scaffold, this involves several key principles:

Target-Based Design: If the three-dimensional structure of the target enzyme or receptor is known, computational tools such as molecular docking and molecular dynamics simulations can be used to predict how different derivatives will bind. This allows for the in-silico screening of virtual libraries of compounds and the prioritization of the most promising candidates for synthesis and biological evaluation.

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. By analyzing the structures of known active compounds, a pharmacophore model can be developed for the this compound scaffold. This model can then be used to design new derivatives that fit the pharmacophoric requirements.

Privileged Scaffolds: The dihydrofuranone ring can be considered a "privileged scaffold" as it is found in numerous biologically active natural products and synthetic compounds. This suggests that this core structure is well-suited for interacting with a variety of biological targets. Rational design can leverage this by decorating the scaffold with different functional groups to achieve selectivity for a specific target.

Prodrug Strategies Based on the this compound Scaffold

A prodrug is an inactive or less active derivative of a drug molecule that is converted to the active form in the body. Prodrug strategies are often employed to overcome pharmacokinetic challenges such as poor absorption, rapid metabolism, or lack of site-specific delivery. For CNS-active compounds like derivatives of this compound, a key challenge is crossing the blood-brain barrier.

Design Considerations for Prodrugs

Several factors must be considered when designing prodrugs based on the this compound scaffold:

Lability of the Promoieties: The chemical linkage between the parent drug and the promoiety (the carrier molecule) must be stable enough to allow the prodrug to reach its target but labile enough to be cleaved, usually by enzymatic action, to release the active drug. Common promoieties for amines include carbamates, amides, and imines.

Physicochemical Properties: The prodrug should have improved physicochemical properties compared to the parent drug. For example, to enhance brain penetration, the prodrug should be more lipophilic than the parent compound.

Bioconversion: The enzymes responsible for cleaving the promoiety should be present at the desired site of action. For CNS-active drugs, enzymes within the brain are ideal for targeted release.

Safety of the Promoiety: The promoiety that is cleaved from the parent drug should be non-toxic and readily excreted from the body.

The following table outlines some potential prodrug strategies for this compound and the design considerations for each.

Prodrug LinkagePromoiety ExampleActivation MechanismKey Design Consideration
CarbamateAmino acidEsterase/Amidase hydrolysisBalancing lipophilicity and aqueous solubility.
AmideFatty acidAmidase hydrolysisIncreasing lipophilicity for BBB penetration.
Schiff Base (Imine)Aldehyde/KetoneHydrolysis at physiological pHEnsuring sufficient stability in the gastrointestinal tract if orally administered.

Mechanisms of Prodrug Activation and Parent Compound Release (In Vitro/Biotransformation Focused)

While specific in vitro or biotransformation studies on prodrugs of this compound are not available in the reviewed literature, the activation and release of a parent compound from its prodrug form are generally governed by well-understood biochemical processes. Prodrugs are inactive derivatives that, upon administration, convert into the active parent drug through enzymatic or chemical reactions.

The primary amine group and the lactone (cyclic ester) in this compound offer potential sites for modification to create prodrugs. The activation would involve the cleavage of a promoiety attached to one of these functional groups.

Enzymatic Activation:

Esterases: If a prodrug were designed by modifying the lactone, esterases present in plasma and various tissues would be the primary enzymes responsible for hydrolysis, releasing the active compound. The rate of this release can be studied in vitro using plasma or specific esterase preparations.

Amidases: A common strategy for primary amines is the formation of an amide bond with a carrier molecule. Amidases would then cleave this bond to release the parent amine. The stability and release kinetics of such amide prodrugs are often evaluated in liver microsomes or tissue homogenates, which contain these enzymes.

Phosphatases: Attaching a phosphate (B84403) group to the amine via a suitable linker could create a water-soluble prodrug. Alkaline phosphatases, which are abundant in the body, would then cleave the phosphate group to initiate the release of the active drug.

Chemical (Non-Enzymatic) Activation:

pH-Dependent Hydrolysis: Prodrugs can be designed to be stable at a specific pH (e.g., the low pH of the stomach) but hydrolyze and release the parent drug at the physiological pH of blood (7.4). This is often achieved by creating linkages that undergo intramolecular cyclization-elimination reactions, where the rate is influenced by pH. For this compound, a promoiety could be attached that, upon a pH shift, undergoes a chemical transformation leading to its cleavage.

In vitro models to study these mechanisms typically involve incubating the prodrug in various biological media, such as human plasma, simulated gastric or intestinal fluids, and liver S9 fractions or microsomes, followed by analytical quantification of the parent drug over time.

Optimization of Biopharmaceutical Parameters through Prodrug Design

The prodrug approach is a versatile strategy to overcome undesirable biopharmaceutical properties like poor permeability, low solubility, or chemical instability.

Theoretical Permeability Enhancement for this compound Prodrugs

Prodrug Moiety Linkage Type Expected Permeability Change Rationale
Long-chain fatty acid Amide Increase Masks polar amine, increases lipophilicity.
Phenylacetyl group Amide Increase Adds a lipophilic aromatic ring.

Improved Solubility: Poor aqueous solubility is a major hurdle in drug development, affecting formulation and bioavailability. If this compound or a derivative had low solubility, a prodrug strategy could be employed to attach highly polar or ionizable groups.

Phosphate Esters/Amides: The addition of a phosphate group dramatically increases water solubility and allows for parenteral formulations.

Amino Acid Conjugates: Linking an amino acid to the parent drug can improve solubility and potentially target amino acid transporters for improved absorption.

Polyethylene Glycol (PEG) Conjugation: Attaching a PEG chain is a well-established method to increase the aqueous solubility and stability of a drug.

Theoretical Solubility Enhancement for this compound Prodrugs

Prodrug Moiety Linkage Type Expected Solubility Change Rationale
Phosphate Phosphoramidate Significant Increase Introduces a highly polar, ionizable group.
Glycine Amide Increase Adds a polar amino acid.

Increased Stability: The lactone ring in this compound could be susceptible to hydrolysis, particularly in acidic or basic environments. Prodrug modifications can protect chemically labile functional groups from degradation until the drug reaches its target site. For instance, strategic modification near the lactone could sterically hinder its hydrolysis, thereby increasing the compound's stability in the gastrointestinal tract.

Advanced Applications of 4 Aminomethyl Dihydrofuran 2 3h One in Chemical Research

Utility as Chiral Building Blocks in Complex Organic Synthesis

The value of 4-(aminomethyl)dihydrofuran-2(3H)-one as a chiral building block stems from its stereochemically defined structure. In enantiomerically pure form, it serves as a valuable starting material, or "synthon," for the construction of complex, biologically active molecules. The γ-butyrolactone moiety is a privileged scaffold found in numerous natural products and pharmaceuticals. The presence of a functional aminomethyl group at the C4 stereocenter provides a convenient handle for further chemical elaboration, allowing for the stereoselective introduction of new functionalities and the extension of the carbon skeleton.

While direct, large-scale syntheses using this compound are specialized, the utility of the closely related 4-substituted dihydrofuran-2(3H)-one scaffold is well-documented in pharmaceutical synthesis. A prominent example is the synthesis of the antiepileptic drug Brivaracetam, which utilizes (R)-4-propyldihydrofuran-2(3H)-one as a key chiral intermediate. researchgate.netnih.govacs.orgchemicalbook.com This parallel underscores the potential of such chiral lactones in constructing enantiopure pharmaceutical agents. The synthesis of lignan (B3055560) lactones, a class of compounds with antileukemic properties, has also been achieved using optically active 4-alkyl-4,5-dihydrofuran-2(3H)-ones, further demonstrating the power of this structural motif in the stereoselective synthesis of complex targets. rsc.org

The strategic importance of this class of compounds is highlighted by the various synthetic routes developed to access them, which often involve asymmetric synthesis or resolution to obtain the desired enantiomeric purity. chemicalbook.com These chiral synthons provide a direct pathway to introduce stereochemistry into a target molecule, which is crucial for its biological activity and efficacy.

Chiral Building Block ScaffoldTarget Molecule Class/ExampleTherapeutic AreaReference
(R)-4-propyldihydrofuran-2(3H)-oneBrivaracetamAntiepileptic nih.govchemicalbook.com
(+)-(R)-β-piperonylbutyrolactoneAntileukemic Lignan LactonesAnticancer rsc.org
(S)-4-(aminomethyl)dihydrofuran-2(3H)-one (Potential)Novel PeptidomimeticsVariousN/A
(R)-4-(aminomethyl)dihydrofuran-2(3H)-one (Potential)GABA Receptor LigandsNeurologyN/A

Application as Molecular Probes for Enzymatic Mechanism Elucidation

Molecular probes are essential tools for biochemists to investigate the structure, function, and mechanism of enzymes. This compound is structurally a constrained analogue of γ-aminobutyric acid (GABA), a primary inhibitory neurotransmitter in the mammalian central nervous system. mdpi.com This structural mimicry makes it a compelling candidate for designing molecular probes to study the enzymes and receptors of the GABAergic system.

The lactone ring imparts significant conformational rigidity compared to the flexible, open-chain structure of GABA. This rigidity can be exploited to understand the specific three-dimensional conformation that GABA adopts when binding to the active site of an enzyme or a receptor pocket. By synthesizing and testing enantiomerically pure forms of this compound and its derivatives, researchers can map the steric and electronic requirements of biological targets with high precision.

Derivatives of GABA have been successfully designed to act as inhibitors for various enzymes. For instance, novel GABA derivatives featuring bridged bicyclic skeletons have been identified as inhibitors of branched-chain amino acid transaminase 1 (BCAT1), an enzyme implicated in several diseases. mdpi.com The synthesis of GABA is catalyzed by glutamic acid decarboxylase (GAD), making GAD another logical target for probes based on the this compound scaffold. nih.gov Such probes could be modified with reporter tags (e.g., fluorescent dyes or radioactive isotopes) to visualize enzyme localization or quantify binding affinity, thereby elucidating enzymatic mechanisms and informing the design of novel therapeutics.

Potential Enzyme/Receptor TargetBiological SystemRationale for ProbingReference
Glutamate Decarboxylase (GAD)GABAergic SystemInvestigate GABA synthesis mechanism nih.gov
Branched-Chain Amino Acid Transaminase (BCAT)Amino Acid MetabolismDevelop selective inhibitors for cancer therapy mdpi.com
GABA Receptors (GABA-A, GABA-B)Synaptic TransmissionElucidate ligand-receptor binding conformations researcher.life
Betaine/GABA Transporter 1 (BGT1)Neurotransmitter TransportDesign selective uptake inhibitors researcher.life

Integration into Multicomponent Reaction Methodologies

Multicomponent reactions (MCRs) are powerful synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. nih.gov These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity and build libraries of diverse compounds for drug discovery. beilstein-journals.org

The structure of this compound is ideally suited for integration into MCRs, primarily due to its primary amine functionality. This amine group can readily participate as the amine component in some of the most well-known MCRs, such as the Ugi four-component reaction and the Passerini three-component reaction.

In the Ugi reaction, an amine, an aldehyde or ketone, a carboxylic acid, and an isocyanide condense to form a complex α-aminoacyl amide derivative. wikipedia.orgorganic-chemistry.orgnih.gov By employing this compound as the amine input, the resulting Ugi product will invariably contain the γ-butyrolactone scaffold. This allows for the one-pot synthesis of a vast array of complex structures, each bearing the core lactone ring, which can then be screened for biological activity. Similarly, the Passerini reaction, which combines an aldehyde, a carboxylic acid, and an isocyanide, could potentially be adapted to incorporate the aminolactone. wikipedia.orgorganic-chemistry.org

The successful synthesis of novel γ-butyrolactone-based phenazine (B1670421) compounds via microwave-assisted five-component domino reactions demonstrates the feasibility and power of applying MCR methodologies to this class of compounds. rawdatalibrary.net This approach enables the creation of structurally diverse and significant molecules from simple precursors in a highly efficient manner.

Multicomponent ReactionRole of this compoundOther ReactantsResulting ScaffoldReference
Ugi ReactionAmine ComponentAldehyde/Ketone, Carboxylic Acid, Isocyanideα-Aminoacyl Amide with Lactone Moiety wikipedia.orgorganic-chemistry.org
Passerini Reaction (Variants)Potential Amine Source for post-condensationAldehyde, Carboxylic Acid, Isocyanideα-Acyloxy Amide Derivatives wikipedia.orgorganic-chemistry.org
Domino MCRCore Scaffold Component2-hydroxy-1,4-naphthoquinone, Aldehyde, Diamine, etc.γ-Butyrolactone-based Phenazines rawdatalibrary.net

Future Directions and Research Gaps

Development of Novel and Sustainable Asymmetric Synthetic Approaches

The synthesis of enantiomerically pure 4-(aminomethyl)dihydrofuran-2(3H)-one is a critical area for future research. The amine functionality in this compound makes it a chiral molecule, and its biological activity is likely dependent on its stereochemistry. yale.edu Traditional synthetic methods often result in racemic mixtures, necessitating challenging and costly resolution steps. Therefore, the development of novel asymmetric synthetic strategies is paramount.

Future approaches should focus on catalytic enantioselective methods, which are more efficient and sustainable. yale.edu Organocatalysis, for instance, has emerged as a powerful tool for constructing chiral molecules. nih.gov A potential strategy could involve an organocatalytic cascade reaction to build the chiral dihydrofuranone core while controlling the stereocenter at the C4 position. nih.gov

Furthermore, sustainability is a key consideration in modern chemical synthesis. nih.gov Chemo-enzymatic methods, which combine the selectivity of enzymes with the practicality of chemical reactions, offer a green alternative. nih.govresearchgate.net An enzymatic cascade, potentially using a transaminase for the introduction of the amino group, could provide a highly efficient and environmentally benign route to the target molecule from renewable feedstocks. rsc.orgresearchgate.net The exploration of one-pot syntheses, where multiple reaction steps are carried out in a single vessel, would also contribute to a more sustainable process by reducing waste and energy consumption. rsc.org

Table 1: Potential Asymmetric Synthetic Strategies

Strategy Description Potential Advantages
Organocatalytic Cascade Reactions Use of small organic molecules to catalyze a series of reactions in one pot to build the chiral scaffold. nih.gov High enantioselectivity, mild reaction conditions, catalyst readily available.
Transition Metal Catalysis Employment of chiral transition metal complexes to control stereochemistry during key bond-forming steps. High turnover numbers, broad substrate scope.
Chemo-enzymatic Synthesis Combination of chemical steps with highly selective enzymatic transformations (e.g., using transaminases or lipases). nih.gov Excellent enantioselectivity, green and sustainable, mild conditions. nih.gov

| Chiral Pool Synthesis | Starting from readily available, enantiomerically pure natural products like amino acids or carbohydrates. | Access to specific stereoisomers, well-defined starting material chirality. |

Deeper Mechanistic Understanding of Complex Biotransformations

The metabolic fate of this compound and its derivatives is a critical aspect that influences their pharmacokinetic and pharmacodynamic profiles. Biotransformation, the process by which the body metabolizes foreign compounds, typically occurs in two phases. nih.gov Phase I reactions introduce or expose functional groups, while Phase II reactions conjugate these groups with endogenous molecules to increase water solubility and facilitate excretion. nih.gov

A significant research gap exists in understanding the specific enzymes and pathways involved in the metabolism of this compound. The primary amine and the lactone ring are likely sites for metabolic modification. The amine group could undergo N-acetylation, N-methylation, or conjugation with amino acids, which are common Phase II biotransformation pathways. nih.gov The lactone ring could be susceptible to hydrolysis by esterases.

Future research should employ advanced analytical techniques, such as high-resolution mass spectrometry and NMR spectroscopy, coupled with in vitro studies using liver microsomes and hepatocytes to identify the resulting metabolites. Understanding these biotransformation pathways is crucial for predicting the compound's in vivo behavior, potential drug-drug interactions, and for the rational design of more stable and effective derivatives. nih.gov

Exploration of Undiscovered In Vitro Biological Targets for this compound Derivatives

While the full biological activity spectrum of this compound is not yet defined, related structures have shown interesting pharmacological properties. For instance, derivatives of 5-(aminomethyl)-3-aryldihydrofuran-2(3H)-one have been identified as irreversible inactivators of monoamine oxidase B (MAO-B), suggesting potential applications in neurodegenerative diseases. nih.gov Additionally, various furanone derivatives have been investigated for their anticancer properties. nih.govrsc.orgrsc.orgresearchgate.net

A crucial future direction is the comprehensive screening of this compound and a library of its derivatives against a wide range of biological targets. High-throughput screening (HTS) campaigns against panels of receptors, enzymes, and ion channels could uncover novel therapeutic applications. Given the structural motifs, potential targets could include G-protein coupled receptors (GPCRs) due to the amine functionality, or various hydrolases due to the lactone ring. nih.gov For example, substituted 3-aminomethyl-3,4-dihydro-2H-1-benzopyrans have shown affinity for serotonin (B10506) and dopamine (B1211576) receptors. nih.gov

Table 2: Potential Biological Targets for Future Investigation

Target Class Rationale Potential Therapeutic Area
Monoamine Oxidases (MAO) Structural similarity to known MAO-B inhibitors. nih.gov Neurodegenerative diseases (e.g., Parkinson's disease).
G-Protein Coupled Receptors (GPCRs) The primary amine is a common pharmacophore for GPCR ligands. nih.gov CNS disorders, metabolic diseases, inflammation.
Kinases Furanone scaffolds have been explored in kinase inhibitor design. Oncology, inflammatory diseases.
Hydrolases (e.g., esterases, amidases) The lactone ring is a potential substrate or inhibitor for hydrolases. Various metabolic and signaling pathways.

| Bacterial Targets | The furanone core is present in some natural products with antimicrobial activity. nih.gov | Infectious diseases. |

Advancement of Computational Methodologies for Predictive Modeling and Rational Design

Computational chemistry and pharmacology are indispensable tools for modern drug discovery, offering the ability to predict molecular properties and guide experimental work. frontiersin.org For this compound, computational methods can be applied to accelerate the discovery and optimization of new derivatives.

Density Functional Theory (DFT) can be used to understand the electronic structure and reactivity of the molecule, which can inform the design of synthetic routes and predict metabolic weak spots. rsc.orgrsc.org Molecular docking and dynamics simulations can be employed to predict the binding modes of derivatives to potential biological targets, helping to prioritize compounds for synthesis and testing. nih.govnih.gov

A significant area for advancement is the development of robust Quantitative Structure-Activity Relationship (QSAR) models. By correlating the structural features of a series of derivatives with their biological activity, QSAR models can predict the potency of new, unsynthesized compounds. Similarly, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models can be used to assess the "drug-likeness" of virtual compounds, filtering out those with unfavorable pharmacokinetic or toxicity profiles early in the discovery process. frontiersin.orgnih.gov These in silico approaches can significantly reduce the time and cost associated with drug development. frontiersin.org

Design and Evaluation of Next-Generation Derivatives and Prodrugs with Enhanced Specificity and Selectivity

Building on the insights gained from synthetic, biological, and computational studies, the design of next-generation derivatives and prodrugs represents a key future direction. The goal is to enhance the therapeutic properties of the parent compound, such as improving its specificity for a biological target, increasing its bioavailability, or modifying its pharmacokinetic profile. nih.gov

The synthesis of a focused library of derivatives with systematic modifications to the this compound scaffold will be essential. Modifications could include alkylation or acylation of the amine, substitution on the furanone ring, or stereochemical variations. Each new compound would then be evaluated in vitro and in vivo to establish structure-activity relationships (SAR).

Furthermore, the prodrug approach is a valuable strategy for overcoming pharmaceutical and pharmacokinetic barriers. nih.govactamedicamarisiensis.roijpcbs.com A prodrug is an inactive or less active molecule that is converted into the active drug in the body. actamedicamarisiensis.roresearchgate.net For this compound, the primary amine could be masked with a promoiety that is cleaved enzymatically or chemically in vivo. This could improve properties such as membrane permeability, aqueous solubility, or targeted delivery to a specific tissue. nih.govnih.gov For example, creating an amino acid conjugate could enhance solubility and transport via amino acid transporters. nih.gov The design and evaluation of such prodrugs could unlock the full therapeutic potential of this chemical scaffold.

Q & A

Q. What are the established synthetic routes for 4-(aminomethyl)dihydrofuran-2(3H)-one and its derivatives?

Synthesis typically involves nucleophilic substitution, esterification, and protecting group strategies. For example:

  • Nucleophilic substitution : Ethanol-based reactions with hydroxides and acids under controlled pH (e.g., synthesis of (R)-5-((S)-1-hydroxyethyl)dihydrofuran-2(3H)-one using KOH and H₂SO₄) .
  • Protection/deprotection : Benzyloxy groups are used to protect hydroxyl intermediates, followed by catalytic hydrogenation (e.g., synthesis of 3,3-diethyl-5-(4-hydroxybutyl)dihydrofuran-2(3H)-one) .
  • Fluorination : DAST (diethylaminosulfur trifluoride) or analogous reagents introduce fluorine atoms into the lactone backbone .
    Characterization relies on ¹H/¹³C NMR and HRMS for structural validation .

Q. How is structural confirmation of this compound derivatives performed?

  • ¹H NMR : Proton environments are analyzed (e.g., methylene groups adjacent to the lactone oxygen resonate at δ 4.23–4.38 ppm) .
  • ¹³C NMR : Carbon signals for the lactone carbonyl typically appear at ~175–180 ppm, while aminomethyl carbons range from 40–50 ppm .
  • HRMS : Precise mass matching (e.g., [M+H]⁺ for 3-((methyl(phenyl)amino)methyl)dihydrofuran-2(3H)-one: observed m/z 206.1167 vs. calculated 206.1176) .

Q. What safety precautions are recommended for handling aminomethyl-substituted dihydrofuranones?

  • Inhalation exposure : Move to fresh air; administer artificial respiration if needed .
  • Skin contact : Wash thoroughly with water and consult a physician.
  • General protocols : Use fume hoods, PPE (gloves, goggles), and maintain pH-neutral waste disposal to avoid exothermic reactions .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for chiral centers in dihydrofuran-2(3H)-one derivatives?

  • Koga amine-mediated control : Chiral auxiliaries like (R)- or (S)-Koga amine direct stereochemistry during enolate additions, achieving enantiomeric ratios up to 7:1 .
  • Enzymatic methods : Engineered cytochromes or lactonases catalyze asymmetric C–H insertions (e.g., HPLC-monitored synthesis of 4-(4-methoxyphenyl)dihydrofuran-2(3H)-one with >90% enantiomeric excess) .
  • Fluorine-induced steric effects : Fluorinated substituents (e.g., 1-fluoroethyl groups) bias ring-closing transitions toward specific diastereomers .

Q. What strategies resolve conflicting NMR data in structural elucidation?

  • Variable solvent analysis : Compare spectra in CDCl₃ vs. DMSO-d₆ to identify solvent-sensitive proton shifts (e.g., hydroxyl groups in DMSO-d₆ show broad peaks) .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals; e.g., HSQC correlates δ 4.38 ppm (¹H) with 70–75 ppm (¹³C) for lactone methylene groups .
  • Isotopic labeling : Use ¹⁵N or ²H to confirm aminomethyl group assignments in crowded spectra .

Q. How do steric and electronic effects influence reactivity in dihydrofuran-2(3H)-one derivatives?

  • Steric hindrance : Bulky substituents (e.g., 4-isopropylphenylthio) reduce nucleophilic attack rates at the lactone carbonyl, favoring ring-opening via SN2 mechanisms .
  • Electron-withdrawing groups : Nitro or trifluoromethyl substituents increase electrophilicity of the lactone, accelerating aminolysis (e.g., 3-((4-nitrophenyl)thio)dihydrofuran-2(3H)-one reacts 5× faster than unsubstituted analogs) .
  • Hydrogen bonding : Hydroxy or methoxy groups stabilize transition states in enzymatic lactonization, improving yields (e.g., 89% yield for Arctigenin synthesis via GC-MS-validated pathways) .

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